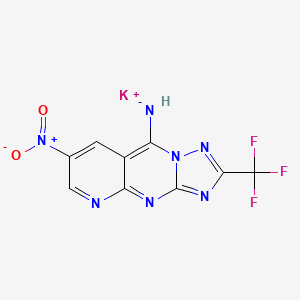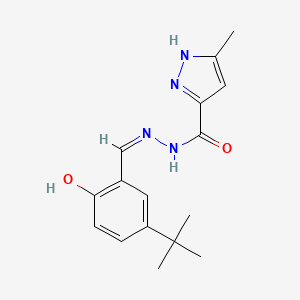
NoName
Descripción general
Descripción
NoName is a useful research compound. Its molecular formula is C9H3F3KN7O2 and its molecular weight is 337.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.99373833 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonclinical Experimental Designs
Nonclinical studies of drugs, including "NoName", often involve evaluating drug concentrations or doses higher than clinically relevant exposures. These studies provide insights into molecular mechanisms of action and potential applications for additional disease indications. They emphasize the importance of including clinically effective concentrations for comparison to improve translation into potential clinical effects (Liston & Davis, 2017).
Impact on Gut Bacteria
Research has shown that non-antibiotic drugs, including those like "this compound", can significantly impact gut microbiome composition. This phenomenon, observed across various therapeutic classes, has implications for drug–microbiome interactions and potential side effect control (Maier et al., 2018).
Nonclinical Statistics in Drug Research
Nonclinical statistical applications are crucial in the pharmaceutical industry. They cover a range of studies, including drug safety/toxicology and pharmacology, which are relevant for understanding the effects of drugs like "this compound" (Altan & Kolassa, 2019).
Trophic Exposure Studies
Studies on trophic exposure to drugs in animals provide insights into their behavioral, therapeutic, and toxic properties. This includes examining pharmacokinetic and pharmacodynamic events, crucial for understanding the effects of drugs like "this compound" (Guiloski et al., 2015).
Noncompliance in Treatment
Understanding patient noncompliance in drug treatments, such as with "this compound", is critical. Research reviews focus on determinants and factors influencing medication adherence, which is essential for effective treatment outcomes (Olthoff et al., 2005).
Propiedades
IUPAC Name |
potassium;[11-nitro-5-(trifluoromethyl)-2,4,6,7,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,10,12-hexaen-8-yl]azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N7O2.K/c10-9(11,12)7-16-8-15-6-4(5(13)18(8)17-7)1-3(2-14-6)19(20)21;/h1-2,13H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUMYHANSHHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC3=NC(=NN3C(=C21)[NH-])C(F)(F)F)[N+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3KN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6050022.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6050028.png)
![7-(3-methoxybenzyl)-2-[3-(1-methylcyclopropyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050035.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6050053.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B6050076.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6050081.png)
![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)
![2-butyl-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6050095.png)

![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)

![[1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6050111.png)
![2-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6050119.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6050122.png)
